2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid
Overview
Description
“2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid” is a chemical compound with the CAS Number: 1086392-88-2 . It has a molecular weight of 308.33 . The compound is a white solid .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C15H20N2O5/c1-15(2,3)22-14(20)17-8-6-10(9-17)21-12-11(13(18)19)5-4-7-16-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,18,19) .Physical and Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 308.33 .Scientific Research Applications
Enzymatic Conversion and Reactive Extraction
Nicotinic acid, a derivative closely related to the chemical structure of 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid, finds significant use in food, pharmaceutical, and biochemical industries. A study highlighted the enzymatic conversion of 3-cyanopyridine as a viable method for nicotinic acid production. This process is enhanced through reactive extraction using organophosphorus solvating extractants, such as tri-n-octyl phosphine oxide (TOPO) and tri-n-butyl phosphate (TBP), to intensify the recovery of nicotinic acid, demonstrating a methodological advancement in its separation and purification processes Sushil Kumar et al., 2008.
Industrial Production and Green Chemistry
The production of nicotinic acid, an essential nutrient and antipelagic agent, is paramount in various applications. Recognizing the environmental impact of traditional production methods, which generate nitrous oxide, a potent greenhouse gas, there's a push towards developing green chemistry approaches. Ecological methods for producing nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine have been explored, aiming to minimize environmental impact while satisfying industrial needs Dawid Lisicki et al., 2022.
Synthesis of Pseudopeptides
The chemical synthesis of nicotinic acid-based pseudopeptides bearing an amidoxime function on the pyridine ring showcases an innovative approach to creating compounds with potential biological activity. This method involves coupling 2-cyanonicotinic acid with methyl esters of l-α-amino acids, leading to intermediates useful in further pharmaceutical research and development O. Ovdiichuk et al., 2015.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)17-8-6-10(9-17)21-12-11(13(18)19)5-4-7-16-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZNJJHZMXHXCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130932 | |
Record name | 2-[[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]oxy]-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-88-2 | |
Record name | 2-[[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]oxy]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidinyl]oxy]-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.